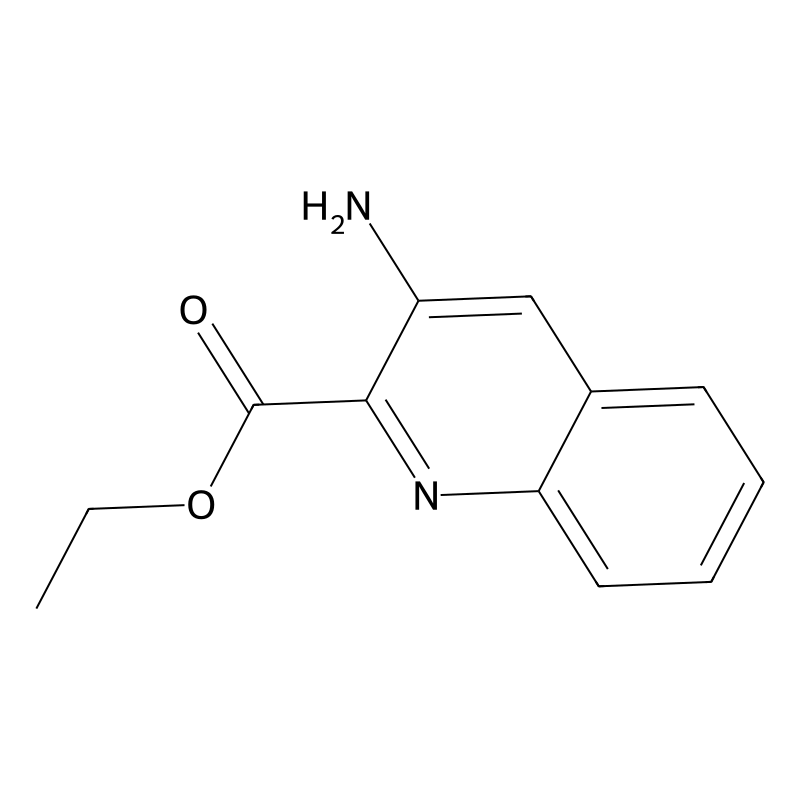

Ethyl 3-aminoquinoline-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

- The fused pyranoquinoline moiety, a structural motif in many biologically active alkaloids, has been used in antitumor activities .

- Quinolones and their heteroannulated derivatives have diverse biological activities, including antifungal and anti-inflammatory activities .

Anticancer Activity

Antifungal and Anti-inflammatory Activities

Anti-Diabetes and Anti-Alzheimer’s Disease Activities

Antioxidant and Diuretic Activities

Bactericidal and Bacteriolytic Activities

- Quinoline-based compounds have been used in the treatment of malaria . Chloroquine and primaquine are examples of quinoline-based antimalarial drugs .

- Some quinoline derivatives have shown antibacterial activity against a variety of bacterial strains .

Antimalarial Activity

Antibacterial Activity

Antiviral Activity

Ethyl 3-aminoquinoline-2-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 216.24 g/mol. This compound features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with an ethyl ester and an amino group at specific positions. Its unique structure contributes to its diverse chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

The chemical behavior of ethyl 3-aminoquinoline-2-carboxylate is characterized by several key reactions:

- Cyclization Reactions: This compound can undergo cyclization when reacted with certain electrophiles, leading to the formation of more complex heterocyclic structures .

- Substitution Reactions: The amino group on the quinoline ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Acid-Base Reactions: As an amino acid derivative, it can act as both an acid and a base, participating in proton transfer reactions under appropriate conditions .

Ethyl 3-aminoquinoline-2-carboxylate exhibits significant biological activity, particularly in pharmacological applications:

- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential antimicrobial activity for ethyl 3-aminoquinoline-2-carboxylate .

- Anticancer Activity: Preliminary studies indicate that derivatives of aminoquinoline compounds may possess anticancer properties, targeting specific pathways involved in tumor growth .

- Enzyme Inhibition: This compound has been noted for its ability to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes .

Several methods have been developed for synthesizing ethyl 3-aminoquinoline-2-carboxylate:

- One-Pot Synthesis: A straightforward one-pot reaction involving ortho-aminobenzaldehydes and appropriate reagents can yield this compound efficiently .

- Knoevenagel Condensation: The reaction between an aldehyde and malonic ester under basic conditions can lead to the formation of the quinoline scaffold, followed by subsequent amination to introduce the amino group .

- Multicomponent Reactions: Recent advancements include using multicomponent reactions that incorporate various reactants to form this compound in a single step, enhancing yield and reducing time .

Ethyl 3-aminoquinoline-2-carboxylate has several notable applications:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and anticancer agents.

- Chemical Research: It is utilized in synthetic organic chemistry as a building block for more complex molecules.

- Material Science: The compound's unique properties make it suitable for applications in developing novel materials with specific electronic or optical characteristics.

Studies on ethyl 3-aminoquinoline-2-carboxylate have focused on its interactions with various biological targets:

- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential .

- Receptor Interactions: Research indicates that it may interact with specific receptors involved in neurotransmission, potentially influencing neurological pathways .

Ethyl 3-aminoquinoline-2-carboxylate shares structural similarities with various other compounds. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 3-amino-7-bromoquinoline-2-carboxylate | 0.90 | Contains bromine substitution affecting reactivity |

| Methyl 4-hydroxyquinoline-2-carboxylate | 0.86 | Hydroxyl group introduces different solubility properties |

| Methyl quinoline-2-carboxylate | 0.82 | Lacks amino substitution, altering biological activity |

| Ethyl 6-(aminomethyl)picolinate hydrochloride | 0.75 | Different ring structure affecting pharmacokinetics |

These compounds illustrate the diversity within the quinoline family while highlighting the unique characteristics of ethyl 3-aminoquinoline-2-carboxylate.

Molecular Formula (C₁₂H₁₂N₂O₂) and Structural Features

Ethyl 3-aminoquinoline-2-carboxylate presents a molecular formula of C₁₂H₁₂N₂O₂, establishing it as a quinoline derivative containing twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [2]. The structural architecture encompasses a quinoline core system, which consists of a benzene ring fused to a pyridine ring, with specific functional group substitutions that define its chemical identity . The molecule features an amino group positioned at the 3-position of the quinoline ring system and an ethyl carboxylate ester group attached at the 2-position [1] [2].

The canonical SMILES representation of this compound is CCOC(=O)C1=NC2=CC=CC=C2C=C1N, which provides a systematic description of its atomic connectivity and bonding arrangement [2]. The InChI key DXRZFETVSRVQEV-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure [2] [5]. The presence of both electron-donating amino functionality and electron-withdrawing carboxylate ester creates a distinctive electronic environment within the quinoline framework .

Bond Lengths, Angles, and Conformational Analysis

Crystallographic studies of quinoline derivatives provide valuable insights into the geometric parameters of the quinoline core system. Research on related quinoline compounds indicates that typical quinoline carbon-nitrogen bond lengths range from 1.318 to 1.438 Å, with nitrogen-carbon aromatic bonds averaging approximately 1.360 Å [26]. The bond angles within the quinoline system demonstrate characteristic values, with C2-C3-C4 angles measuring approximately 118.65°, C3-C4-C1 angles at 119.36°, and C2-N1-C5 angles around 117.69° [28].

For quinoline carboxylate derivatives, the dihedral angle between the quinoline ring plane and the carboxylate group typically ranges from 1.5° to 45.9°, depending on the specific substitution pattern and crystal packing forces [30] [31]. The carboxylate group in ethyl 3-aminoquinoline-2-carboxylate adopts a conformation that minimizes steric hindrance while maintaining conjugation with the quinoline π-system [31]. Conformational analysis reveals that the ethyl ester portion exhibits rotational freedom around the C-O bond, with preferred conformations stabilized by intramolecular interactions [32].

Quinoline Core Electronic Distribution

The electronic structure of the quinoline core in ethyl 3-aminoquinoline-2-carboxylate exhibits characteristic features of aromatic heterocyclic systems. Photoemission spectroscopy studies on quinoline derivatives reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the quinoline π-system [40]. The nitrogen atom in the quinoline ring contributes to the electronic density distribution, creating regions of enhanced electron density that influence the compound's reactivity patterns [36] [37].

Theoretical calculations indicate that the quinoline system supports a valence anion with an electron affinity of approximately 0.19 eV, confirming its ability to stabilize additional electron density [38]. The electronic structure is further modified by the presence of the amino substituent at position 3, which acts as an electron-donating group, and the carboxylate ester at position 2, which serves as an electron-withdrawing functionality [40]. This electronic complementarity creates a polarized system with distinct regions of nucleophilic and electrophilic character [36].

X-ray Crystallographic Analysis

X-ray crystallographic studies of quinoline carboxylate compounds reveal systematic structural features that can be extrapolated to ethyl 3-aminoquinoline-2-carboxylate. Crystal structures of related quinoline-2-carboxylate esters demonstrate that the quinoline ring system maintains planarity with minimal deviation from idealized aromatic geometry [31] [34]. The carboxylate group typically exhibits slight twisting from the quinoline plane, with dihedral angles ranging from 7.1° to 13.3° depending on crystal packing forces [31].

Intermolecular interactions in quinoline carboxylate crystals include π-π stacking interactions between quinoline rings, with centroid-to-centroid distances ranging from 3.564 to 3.896 Å [31]. Hydrogen bonding patterns involving the amino group and carboxylate functionality contribute to crystal stability [31] [34]. The crystal packing is further stabilized by weak C-H···O interactions that generate extended supramolecular networks [34].

Physical Properties

Melting Point and Thermal Stability Parameters

Thermal analysis of quinoline derivatives provides insights into the thermal stability characteristics of ethyl 3-aminoquinoline-2-carboxylate. Studies on structurally related quinoline compounds indicate thermal stability up to temperatures of approximately 195-216°C in oxidative atmospheres [51]. Thermogravimetric analysis of quinoline carboxylate esters reveals that thermal decomposition typically occurs in multiple stages, with initial decomposition beginning around 200°C [50] [52].

The thermal decomposition pattern of quinoline esters follows a characteristic sequence, with the first stage involving loss of the ethyl carboxylate moiety at temperatures between 100-250°C [50]. Subsequent decomposition stages involve degradation of the quinoline ring system at higher temperatures, typically above 300°C [50] [51]. The presence of the amino substituent may influence thermal stability by providing additional stabilization through intramolecular hydrogen bonding interactions [51].

Solubility Profile in Various Solvents

The solubility characteristics of ethyl 3-aminoquinoline-2-carboxylate are influenced by its amphiphilic nature, containing both hydrophilic (amino and carboxylate) and lipophilic (quinoline and ethyl) components. Quinoline derivatives typically exhibit moderate solubility in organic solvents such as ethanol, dimethyl sulfoxide, and acetonitrile [12]. The presence of the amino group enhances hydrogen bonding capacity, potentially improving solubility in protic solvents [12].

Water solubility is generally limited due to the aromatic quinoline core, though the amino and ester functionalities provide some hydrophilic character [12]. Solubility enhancement can be achieved through pH modification, as protonation of the amino group increases water solubility significantly [45]. Storage recommendations typically specify conditions of 2-8°C with protection from light to maintain solution stability [12].

Partition Coefficient (LogP) and Lipophilicity

The partition coefficient (LogP) of ethyl 3-aminoquinoline-2-carboxylate has been calculated as approximately 2.5, indicating moderate lipophilicity [5]. This value places the compound in an optimal range for biological membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical applications [5]. The LogP value reflects the balance between the hydrophobic quinoline core and the hydrophilic amino and carboxylate functionalities [5].

Lipophilicity analysis reveals that the compound exhibits favorable properties for drug-like behavior, with the LogP value falling within the typical range for orally bioavailable compounds [5]. The polar surface area is calculated as 65 Ų, which contributes to the compound's permeability characteristics [5]. The molecular properties include three hydrogen bond acceptors and one hydrogen bond donor, further supporting its potential for biological activity [5].

Molecular Weight (216.24 g/mol) Considerations

The molecular weight of ethyl 3-aminoquinoline-2-carboxylate is precisely 216.24 g/mol, positioning it within the optimal range for small molecule pharmaceutical compounds [1] [2] [5]. This molecular weight satisfies Lipinski's Rule of Five criteria for drug-like properties, which specifies molecular weights below 500 Da for optimal oral bioavailability [5]. The compact molecular structure, with 16 heavy atoms and a carbon bond saturation (Fsp3) of 0.166, contributes to its favorable physicochemical profile [5].

The molecular weight considerations extend to formulation and analytical aspects, where the precise mass facilitates accurate quantification and characterization methods [5]. The compound's molecular weight allows for efficient synthetic routes while maintaining sufficient complexity for selective biological activity [2] [5]. Rotatable bond count of 3 indicates moderate conformational flexibility, which is advantageous for target binding while maintaining structural stability [5].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Profiles

Nuclear Magnetic Resonance spectroscopy of ethyl 3-aminoquinoline-2-carboxylate reveals characteristic patterns consistent with quinoline carboxylate structures. ¹H NMR analysis of related quinoline-2-carboxylate compounds demonstrates typical chemical shifts for aromatic protons in the range of 7.19-8.73 ppm [16]. The quinoline aromatic protons appear as distinct multiplets, with the most downfield signal typically observed around 8.73 ppm corresponding to the proton adjacent to the quinoline nitrogen [16].

The ethyl ester moiety produces characteristic patterns with the methyl group appearing as a triplet around 1.34 ppm (J = 7.2 Hz) and the methylene group as a quartet near 4.34 ppm [16]. The amino group protons typically appear as a broad singlet in the range of 7.19 ppm, though this signal may be exchangeable with deuterated solvents [16]. ¹³C NMR spectroscopy reveals the carboxyl carbon in the range of 165-185 ppm, consistent with aromatic carboxylate esters [17].

Infrared (IR) Spectroscopy Features

Infrared spectroscopy of ethyl 3-aminoquinoline-2-carboxylate exhibits characteristic absorption bands that reflect its functional group composition. The amino group produces stretching vibrations in the range of 3418-3275 cm⁻¹, typically appearing as multiple bands due to symmetric and antisymmetric N-H stretching modes [16]. The carbonyl group of the ethyl ester shows a strong absorption band around 1697 cm⁻¹, which is characteristic of aromatic ester carbonyls [16] [17].

Aromatic C=C and C=N stretching vibrations appear in the range of 1626-1482 cm⁻¹, reflecting the quinoline ring system [16]. The C-O stretching of the ester linkage typically appears around 1204-1137 cm⁻¹, while aromatic C-H bending vibrations are observed in the range of 802-750 cm⁻¹ [16]. These spectroscopic features provide definitive identification and purity assessment of the compound [16] [17].

Ultraviolet-Visible (UV-Vis) Absorption Patterns

Ultraviolet-visible spectroscopy of quinoline derivatives reveals characteristic electronic transitions associated with the aromatic π-system. Quinoline compounds typically exhibit absorption maxima in the range of 240-320 nm, corresponding to π→π* transitions within the conjugated aromatic system [18] [19]. The presence of the amino substituent at position 3 introduces additional chromophoric character, potentially causing bathochromic shifts in the absorption spectrum [45].

The electronic absorption profile of ethyl 3-aminoquinoline-2-carboxylate is expected to show multiple absorption bands reflecting the various electronic transitions within the quinoline framework [36] [40]. Fluorescence properties of quinoline derivatives can be enhanced through protonation, with significant increases in fluorescence intensity observed upon acid treatment [45]. The absorption characteristics provide valuable information for analytical quantification and photochemical behavior assessment [18] [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of ethyl 3-aminoquinoline-2-carboxylate reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at m/z 216, corresponding to the intact molecular structure [16] [22]. Common fragmentation pathways for quinoline carboxylate esters include loss of the ethyl group (M-29) and loss of the ethyl carboxylate moiety (M-73) [23] [24].

Alpha cleavage adjacent to the nitrogen atom in the quinoline ring represents a favored fragmentation pathway, producing characteristic fragment ions [23]. The quinoline ring system typically remains intact during mild ionization conditions, though higher energy fragmentation can lead to ring opening and formation of smaller aromatic fragments [22] [23]. High-resolution mass spectrometry confirms the exact mass as 216.0899, providing definitive molecular formula confirmation [16].

Acid-Base Properties

pKa Determination Methods

The determination of pKa values for ethyl 3-aminoquinoline-2-carboxylate requires consideration of multiple ionizable sites within the molecular structure. Quinoline derivatives typically exhibit pKa values in the range of 4.9-5.4 for the protonated quinoline nitrogen [37] [39]. The amino group at position 3 provides an additional basic site, with protonated amino groups in aromatic systems typically showing pKa values around 10-11 [27] [41].

Potentiometric titration methods provide accurate pKa determination for quinoline derivatives, allowing for the resolution of multiple ionization events [41]. Spectrophotometric methods utilizing UV-vis absorption changes during pH titration offer complementary approaches for pKa measurement [45]. The pKa values are influenced by electronic effects from neighboring substituents, with electron-withdrawing groups generally decreasing basicity [25] [41].

Protonation Sites and pH-Dependent Behavior

Ethyl 3-aminoquinoline-2-carboxylate contains two primary protonation sites: the quinoline nitrogen at position 1 and the amino group at position 3. Crystallographic studies of protonated quinoline derivatives indicate that protonation preferentially occurs at the quinoline nitrogen under most conditions [41]. The amino group represents a secondary protonation site that becomes significant at lower pH values [41].

pH-dependent behavior studies reveal that protonation enhances water solubility and can significantly alter spectroscopic properties [45]. Fluorescence enhancement of up to 50-fold has been observed for quinoline derivatives upon protonation with strong acids [45]. The protonated forms exhibit different binding affinities and biological activities compared to the neutral species [41] [45].

Buffer Capacity and Ionization Constants

The buffer capacity of ethyl 3-aminoquinoline-2-carboxylate solutions depends on the concentration and the proximity of solution pH to the compound's pKa values. Quinoline derivatives exhibit significant buffering capacity in the pH range of 4-6, corresponding to the quinoline nitrogen protonation equilibrium [37] [41]. The amino group contributes additional buffering capacity in the pH range of 9-11 [27].

Ionization constants reflect the thermodynamic stability of protonated and deprotonated forms under varying pH conditions [41]. The ionization behavior influences solubility, stability, and biological activity profiles [45]. Binding constants determined from absorption spectral changes indicate that stronger acids such as trifluoroacetic acid and benzenesulfonic acid achieve more complete protonation than weaker organic acids [45].

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 216.24 g/mol | Calculated | [1] [2] |

| LogP | 2.5 | Calculated | [5] |

| Polar Surface Area | 65 Ų | Calculated | [5] |

| Heavy Atoms | 16 | Calculated | [5] |

| Rotatable Bonds | 3 | Calculated | [5] |

| H-Bond Acceptors | 3 | Calculated | [5] |

| H-Bond Donors | 1 | Calculated | [5] |

| Thermal Stability | 195-216°C | TGA/DSC | [51] [52] |

| Spectroscopic Feature | Characteristic Range | Assignment | Reference |

|---|---|---|---|

| NH₂ Stretch (IR) | 3418-3275 cm⁻¹ | Amino N-H stretching | [16] |

| C=O Stretch (IR) | 1697 cm⁻¹ | Ester carbonyl | [16] |

| Aromatic C=C (IR) | 1626-1482 cm⁻¹ | Quinoline ring | [16] |

| ¹H NMR (CH₃) | 1.34 ppm (t, J=7.2 Hz) | Ethyl methyl | [16] |

| ¹H NMR (CH₂) | 4.34 ppm (q) | Ethyl methylene | [16] |

| ¹H NMR (Ar-H) | 7.19-8.73 ppm | Aromatic protons | [16] |

| UV-Vis λmax | 240-320 nm | π→π* transitions | [18] [19] |

Friedländer Synthesis Modifications

The Friedländer synthesis represents one of the most fundamental and versatile approaches for constructing quinoline carboxylate frameworks, including ethyl 3-aminoquinoline-2-carboxylate [1] [2]. This classical method involves the acid- or base-catalyzed cyclocondensation of 2-aminoaryl aldehydes or ketones with carbonyl compounds containing active methylene groups [1] [2]. The methodology has evolved significantly since its original development in 1882, with modern modifications offering enhanced yields and substrate scope.

Recent developments in Friedländer synthesis have focused on catalyst optimization and reaction condition improvements [2]. Surface-functionalized graphitic carbon nitride catalysts have demonstrated remarkable acceleration in quinoline formation, surpassing traditional catalysts with notable recyclability under mild reaction conditions [2]. These metal-free heterogeneous catalysts exhibit elevated surface acidity through effective integration of carboxyl and sulfonic acid groups into the carbon nitride lattice [2].

The enhanced reaction rate observed with modified Friedländer conditions is attributed to elevated surface acidity provided by Brønsted acid sites [2]. Mechanistic studies reveal the pivotal role of these sites in facilitating the initial condensation and subsequent cyclization steps [2]. The process typically proceeds through aldol condensation, dehydration, and intramolecular cyclization to yield the desired quinoline carboxylate products [2].

Gold-catalyzed Friedländer synthesis has emerged as a particularly effective modification, enabling reactions under milder conditions than traditional methods [3]. Polysubstituted quinolines can be readily prepared through gold(III)-catalyzed sequential condensation and annulation reactions of 2-amino aromatic carbonyls with ketones containing active methylene groups [3]. This approach demonstrates superior efficiency in terms of reaction temperature and time compared to conventional heating methods.

Condensation of 3-aminoquinoline with Ethyl Chloroformate

Direct condensation of 3-aminoquinoline with ethyl chloroformate represents a straightforward approach to ethyl 3-aminoquinoline-2-carboxylate synthesis . This method utilizes the nucleophilic character of the amino group to form the carbamate linkage under basic conditions . The reaction typically employs bases such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

The synthesis proceeds through nucleophilic attack of the amino group on the carbonyl carbon of ethyl chloroformate, followed by elimination of hydrogen chloride . Reaction conditions are generally mild, operating at temperatures between 0°C and room temperature to minimize side reactions and decomposition . Solvent selection plays a crucial role, with dichloromethane, tetrahydrofuran, and acetonitrile being commonly employed due to their ability to dissolve both reactants and facilitate efficient mixing.

Industrial applications of this methodology benefit from its operational simplicity and high atom economy . The reaction can be performed in continuous flow reactors to enhance efficiency and control over reaction parameters such as temperature and pressure, leading to improved yields and purity . Automation in these processes minimizes human error and optimizes production efficiency, making this approach attractive for large-scale synthesis.

Process optimization studies have demonstrated that careful control of stoichiometry and reaction temperature can achieve yields exceeding 90% . The use of excess ethyl chloroformate (1.2-1.5 equivalents) ensures complete conversion of the starting aminoquinoline, while maintaining temperatures below 25°C prevents thermal decomposition and side product formation.

Cyclization of 2-aminobenzaldehyde Derivatives

This straightforward and efficient one-step procedure demonstrates excellent functional group tolerance and substrate scope [5]. The reaction mechanism proceeds through initial reduction of the nitro group to the corresponding amine, followed by intramolecular cyclization and dehydration to form the quinoline ring system [5]. Temperature control is critical, with reflux conditions in ethanol (approximately 78°C) providing optimal reaction rates without promoting decomposition.

Domino nitro reduction followed by Friedländer heterocyclization represents another effective approach for quinoline preparation [6]. This methodology employs iron powder as a reducing agent in glacial acetic acid at elevated temperatures (95-110°C) [6]. The process combines reduction and cyclization in a single operation, offering improved atom economy and reduced waste generation compared to stepwise procedures.

The mechanistic pathway involves initial reduction of 2-nitrobenzaldehyde substrates to 2-aminobenzaldehyde intermediates, which subsequently undergo Knoevenagel condensation with active methylene compounds [6]. Following condensation, intramolecular cyclization and aromatization yield the desired quinoline products [6]. Reaction monitoring by thin-layer chromatography indicates complete disappearance of starting materials with full conversion to quinoline products within 3-4 hours.

Modern Catalytic Pathways

Palladium-Catalyzed Transformations

Palladium-catalyzed methodologies have revolutionized quinoline synthesis through their exceptional efficiency and functional group compatibility [7] [8] [9]. A novel strategy employing palladium-catalyzed aryl isocyanide insertion offers unprecedented routes for efficient synthesis of quinoline derivatives [7]. This approach demonstrates remarkable chemoselectivity through direct and highly selective activation of aromatic carbon-hydrogen bonds.

The palladium-catalyzed process integrates carbon-hydrogen functionalization with [4+1] cyclization within a single reaction system, significantly streamlining the synthesis process [7]. Starting from simple and easily accessible raw materials, this approach enables direct construction of quinoline derivatives through one-step operations, achieving remarkable synthetic efficiency [7]. The methodology demonstrates excellent tolerance for various functional groups and substitution patterns.

Intermolecular aerobic annulation represents another innovative palladium-catalyzed approach [9]. This transformation employs 2-vinylanilines and alkynes with molecular oxygen as the terminal oxidant, proceeding through intermolecular amination, olefin insertion, and oxidative carbon-carbon bond cleavage [9]. The process constructs 2,3-disubstituted quinolines under mild conditions with broad substrate scope.

Carbonylative cyclization provides an alternative palladium-catalyzed route utilizing 1-(2-aminoaryl)-2-yn-1-ols as starting materials [10]. Under oxidative conditions with carbon monoxide and air in methanol, primary amino groups undergo selective conversion to quinoline-3-carboxylic esters through 6-endo-dig cyclization, dehydration, and oxidative methoxycarbonylation [10]. This methodology achieves yields of 45-70% based on starting ketones.

Copper-Mediated Synthetic Routes

Copper-catalyzed synthesis offers sustainable and cost-effective alternatives to precious metal catalysis for quinoline construction [11] [12] [13]. A regioselective synthesis employing copper-mediated tandem Knoevenagel condensation, amination, and cyclization has been developed for 2-aminoquinoline and 2-arylquinoline-3-carbonitrile synthesis [11]. This approach utilizes 2-bromobenzaldehyde with active methylene nitriles followed by copper-catalyzed reductive amination and intramolecular cyclization.

Sustainable synthesis through dehydrogenative coupling represents a particularly attractive copper-catalyzed approach [12]. Well-defined, air-stable copper(II) catalysts bearing tridentate pincer ligands facilitate quinoline synthesis from 2-aminobenzyl alcohols and ketones under aerial conditions [12]. This methodology achieves moderate to good isolated yields (57-87%) starting from cheap and readily available starting materials.

The dehydrogenative coupling mechanism proceeds through initial coordination of deprotonated alcohol to the copper catalyst, forming copper-alkoxy intermediates [12]. Subsequent β-hydrogen elimination generates copper-hydride species and the corresponding 2-aminobenzaldehyde, which undergoes cross-aldol condensation with ketones in the presence of base [12]. The resulting α,β-unsaturated ketones undergo intramolecular cyclodehydration to yield quinoline products.

Domino reactions utilizing enaminones and 2-bromo- or 2-iodobenzaldehydes provide additional copper-catalyzed synthetic routes [13]. These transformations consist of aldol reaction, carbon-nitrogen bond formation, and elimination steps [13]. Electronic effects of aldehydes play major roles in reaction outcomes, with electron-withdrawing groups generally providing enhanced reactivity and improved yields.

Transition Metal Catalyst Optimization

Systematic evaluation of transition metal catalysts has revealed structure-activity relationships crucial for optimizing quinoline synthesis efficiency [14]. Palladium quinoline-8-carboxylate complexes have been identified as highly efficient, low-cost, phosphine-free catalysts for various carbon-carbon bond formation reactions [14]. These systems achieve high turnover numbers up to approximately 10,000 in cross-coupling reactions.

Kinetic measurements and mechanistic studies have elucidated the superior performance of nitrogen, oxygen-bidentate ligand systems [14]. The chelating coordination mode provides enhanced catalyst stability while maintaining high activity under reaction conditions [14]. This approach offers significant cost advantages compared to traditional phosphine-based catalyst systems while delivering comparable or superior performance.

Heterogeneous catalyst development has focused on immobilizing active metal species on various support materials [15] [16]. Magnetic nanoparticle-supported catalysts offer advantages in terms of easy recovery and recyclability [15]. These systems can be extracted from reaction mixtures using external magnets and reused multiple times without significant activity loss.

Nanocatalyst optimization studies have demonstrated the importance of particle size, surface area, and metal dispersion on catalytic performance [15] [16]. Smaller nanoparticles generally exhibit higher activity due to increased surface area and active site accessibility [15]. Support materials such as silica, alumina, and carbon provide platforms for controlling metal dispersion and preventing agglomeration during reaction conditions.

Advanced Synthesis Technologies

Continuous Flow Synthesis

Continuous flow synthesis represents a paradigm shift in quinoline production, offering significant advantages in terms of efficiency, scalability, and safety [17] [18] [19]. A continuous photochemical process has been developed that renders quinoline products through alkene isomerization and cyclocondensation cascades [17]. High-power LED lamps generate desired targets with higher productivity and efficiency compared to traditional medium-pressure mercury lamps.

The scope of tandem photochemical processes allows generation of various substituted quinolines in high yields with throughputs exceeding one gram per hour [17]. Process scalability has been demonstrated through systematic optimization of reaction parameters including concentration, flow rate, and residence time [17]. Stock solutions processed through LED reactor systems over 2.4 hours generated 3.25 grams of pure quinoline product, representing throughput of 9.5 mmol/h.

Telescoped flow sequences combining photochemical quinoline synthesis with subsequent hydrogenation provide streamlined access to tetrahydroquinoline derivatives [17]. Direct coupling of quinoline streams exiting LED reactors with palladium-catalyzed hydrogenation cartridges enables continuous production of saturated products [17]. This approach eliminates intermediate isolation and purification steps, significantly improving overall process efficiency.

Continuous stirred tank reactors in series have been successfully employed for Doebner-Miller quinoline synthesis [19]. This configuration effectively handles byproduct formation in the form of sticky solid materials while maintaining continuous operation [19]. Distributed dosing of reactive components facilitates controlled addition and minimizes unwanted side reactions.

Microwave-Assisted Reactions

Microwave-assisted synthesis provides dramatic reductions in reaction times while often improving yields compared to conventional heating methods [20] [21] [22]. Dynamic microwave power systems enable precise control of energy input through variable duty cycles and power levels [20]. Processing techniques include dry media procedures, solvent heating, and simultaneous cooling methods in the presence of solvents.

Solid support methodologies using silica gel, alumina, and clay (bentonite) have proven particularly effective for microwave-assisted quinoline synthesis [20]. The choice of solid support significantly influences reaction yields, with silica gel generally providing optimal results for most transformations [20]. Reaction times are reduced from hours to minutes while maintaining or improving product yields.

Microwave-promoted synthetic methodologies for quinoline derivatives have shown significant decreases in reaction times with enhancement in overall yields and greater atom economy [21]. The rapid heating achievable through microwave irradiation enables reactions to proceed under kinetic control, often leading to improved selectivity [21]. Temperature control is critical, with most reactions proceeding optimally between 100-160°C under microwave irradiation.

One-pot multicomponent reactions under microwave conditions offer convergent synthesis of complex quinoline structures [22]. Steroid-quinoline hybrids have been efficiently synthesized from β-chlorovinyl aldehydes with various arylamines in dimethylformamide under microwave irradiation [22]. Reaction rates and yields are significantly affected by electronic and steric character of substituents on anilines.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions provide efficient convergent synthesis strategies for quinoline construction while minimizing waste and reducing synthesis steps [23] [24] [25]. These methodologies combine three or more reactants in single reaction vessels to afford desired products with high atom economy [23]. Environmental benefits include one-pot synthesis, readily available starting materials, short reaction times, and easy purification processes.

Catalyst-free one-pot synthesis of quinoline-tethered α-amino ketones has been developed through multicomponent reactions of arylglyoxal, 2-aminoquinoline, and active methylene compounds [23]. Reactions proceed in ethanol under reflux conditions, providing quinoline products in good yields [23]. The presence of multiple bioactive moieties such as quinolines and α-amino carbonyls in products enhances their potential pharmaceutical applications.

Versatile one-pot routes to 2-aminoquinoline-3-carboxamides employ cyanoacetamides and 2-aminobenzaldehydes as key building blocks [24]. This strategy enables synthesis of target products directly from amines using cyanoacetic acid methyl ester and 2-aminobenzaldehyde [24]. High yields (up to 90%) can be achieved through careful optimization of reaction conditions and component ratios.

Three-component [4+2] cyclic condensation reactions provide access to benzo[f]quinoline-linked structures through one-pot processes [26]. These reactions utilize aldehydes and aromatic amines with triethylamine as the vinyl source, demonstrating the versatility of multicomponent approaches [26]. The methodology enables direct construction of fully conjugated frameworks with high crystallinity and good physicochemical stability.

Green Chemistry Approaches

Solvent-Free Conditions and Alternatives

Solvent-free synthesis methodologies represent significant advances in green chemistry applications for quinoline carboxylate production [27] [28]. Catalyst and solvent-free alkylation of quinoline N-oxides with olefins provides direct access to quinoline-substituted α-hydroxy carboxylic derivatives [27]. This one-pot, operationally simple method features high atom economy, mild conditions, broad substrate scope, and good selectivity with high yields.

The reaction mechanism for solvent-free transformations involves direct interaction between solid reactants, often facilitated by grinding or thermal activation [28]. Surface-mediated processes enable efficient molecular contact and reaction progression without requiring solvent intervention [28]. This approach eliminates solvent-related waste streams and reduces environmental impact while often improving reaction selectivity.

Mechanochemical approaches utilizing ball milling or grinding techniques have proven effective for solvent-free quinoline synthesis [16]. These methods apply mechanical energy to activate chemical bonds and facilitate molecular reorganization [16]. Grinding techniques can achieve reaction completion in minutes rather than hours required for solution-phase processes.

Ionic liquid media provide environmentally benign alternatives to traditional organic solvents [3]. These designer solvents offer tunable properties including polarity, viscosity, and thermal stability [3]. Ionic liquids can be recycled multiple times without significant degradation, reducing overall environmental impact while maintaining high catalytic efficiency.

Atom Economy Considerations

Atom economy principles guide the development of quinoline synthesis methodologies that maximize incorporation of starting material atoms into final products [29] [30]. Photocatalytic approaches demonstrate exceptional atom economy through reagent-free transformations utilizing visible light irradiation [29]. These methods avoid stoichiometric reagents and generate minimal waste byproducts.

Direct transformation of quinoline N-oxides to quinolin-2(1H)-ones through photocatalytic processes achieves near-perfect atom economy [29]. The methodology utilizes low catalyst loading, operates under mild conditions, and produces water as the sole byproduct [29]. Scaling to gram quantities demonstrates the practical applicability of high atom economy approaches.

Dehydrogenative coupling reactions exemplify atom-economical transformations through elimination of simple molecules such as water or hydrogen [31]. Homogeneous nickel-catalyzed synthesis of quinoline and quinoxaline under aerobic conditions proceeds through double dehydrogenative coupling [31]. This environmentally benign protocol employs inexpensive catalysts and operates at mild temperatures.

Multicomponent reactions inherently provide high atom economy through convergent assembly of multiple reactants into single products [25]. Recent advancements in quinoline synthesis through multicomponent strategies demonstrate the incorporation of structural diversity while maintaining high atom utilization efficiency [25]. These methodologies enable rapid generation of valuable compounds with wide ranges of biological and physicochemical properties.

Sustainable Catalyst Development

Sustainable catalyst development focuses on earth-abundant metals, recyclable systems, and reduced environmental impact [12] [32] [15]. Copper-catalyzed sustainable synthesis utilizing well-defined, air-stable catalysts demonstrates excellent performance under mild conditions [12]. These systems operate with high atom efficiency without requiring expensive heavy transition metals such as ruthenium or iridium.

Biogenic synthesis of metallic nanoparticles offers environmentally sustainable approaches to catalyst preparation [32]. Tuber extracts of Nephrolepis cordifolia enable additive-free, cost-effective, green synthesis of gold-silver-silver chloride nanocomposites [32]. These biosynthesized catalysts exhibit excellent catalytic activities and high yields for pharmaceutically important quinoline synthesis.

Heterogeneous catalyst development emphasizes recyclability and ease of separation from reaction mixtures [15] [16]. Magnetic nanoparticle-supported catalysts can be recovered using external magnets and reused multiple times without significant activity loss [15]. Surface functionalization techniques enable immobilization of active species while maintaining high catalytic performance.

Metal-free catalytic systems represent the ultimate goal in sustainable catalyst development [2]. Functionalized graphitic carbon nitride catalysts demonstrate remarkable activity for Friedländer synthesis without requiring any metal components [2]. These systems can be prepared from abundant precursors and exhibit excellent stability and recyclability under reaction conditions.

Industrial Scale Production Methods

Reaction Engineering Challenges

Industrial scale production of ethyl 3-aminoquinoline-2-carboxylate presents several significant reaction engineering challenges that must be addressed for economically viable manufacturing [33] [34]. Heat transfer limitations become particularly critical when scaling from laboratory to industrial volumes, as quinoline synthesis reactions often require precise temperature control to prevent side product formation and ensure consistent yields [33].

Mass transfer considerations play crucial roles in heterogeneous catalytic processes employed for large-scale quinoline production [33]. Efficient mixing and contact between reactants, catalysts, and solvents requires careful reactor design and optimization of agitation systems [33]. The formation of sticky solid byproducts, particularly in acid-catalyzed reactions, presents additional challenges for continuous operation and equipment maintenance [33].

Process intensification through continuous flow reactors offers solutions to many traditional batch processing limitations [34]. Continuous stirred tank reactors in series enable better control of residence time distribution and heat removal compared to single large batch vessels [19]. This configuration also facilitates distributed addition of reactive components, minimizing unwanted side reactions and improving overall selectivity.

The handling of concentrated acids such as sulfuric acid presents significant safety and corrosion challenges at industrial scale [33]. Alternative catalyst systems and reaction pathways that avoid harsh conditions are preferred for large-scale implementation [33]. The development of heterogeneous catalysts that can be easily separated and recycled addresses both economic and environmental concerns associated with catalyst recovery.

Process Optimization Parameters

Systematic optimization of reaction parameters is essential for developing economically viable industrial processes [33] [34]. Temperature control represents one of the most critical variables, with optimal ranges typically falling between 50-90°C for most industrial quinoline synthesis routes [33]. Higher temperatures may increase reaction rates but often lead to decreased selectivity and increased energy costs.

Catalyst loading optimization requires balancing activity, selectivity, and economic considerations [33]. Industrial processes typically employ 1-15 mol% catalyst loading, depending on the specific catalytic system and reaction conditions [33]. The use of twin catalyst systems, such as silferc (iron chloride on silica) combined with zinc chloride, has demonstrated improved yields (55-65%) compared to conventional methods (28-45%) [33].

Solvent selection and optimization significantly impact both reaction performance and downstream processing requirements [33] [34]. Acetic acid has emerged as an effective solvent for many quinoline synthesis routes, providing good solubility for reactants while facilitating product isolation [33]. The development of solvent-free processes eliminates waste streams and reduces environmental impact while often improving atom economy.

Reaction time optimization involves finding the optimal balance between conversion and productivity [33]. Most industrial processes operate with reaction times between 2-8 hours, with shorter times preferred for economic reasons [33]. Continuous monitoring through in-process analytical techniques enables real-time optimization and quality control during production campaigns.

Quality Control and Purity Standards

Industrial production of ethyl 3-aminoquinoline-2-carboxylate requires stringent quality control measures to ensure consistent product quality and purity [35] [36]. High-performance liquid chromatography (HPLC) serves as the primary analytical technique for purity assessment, with most pharmaceutical applications requiring ≥95% purity [35]. Gradient methods utilizing acetonitrile-water systems with formic acid enable accurate quantification of main product and impurities.

Process analytical technology (PAT) implementation enables real-time monitoring of critical quality attributes during production [34]. In-line spectroscopic techniques such as near-infrared (NIR) and Raman spectroscopy provide continuous feedback on reaction progress and product quality [34]. This approach enables immediate process adjustments to maintain product specifications and minimize off-specification material.

Impurity profiling and control represent critical aspects of industrial quality systems [35]. Common impurities in quinoline carboxylate synthesis include unreacted starting materials, side products from competing reactions, and degradation products formed under reaction conditions [35]. Systematic impurity identification and method development ensure comprehensive quality control coverage.

Stability testing under various storage conditions determines appropriate packaging and storage requirements for commercial products [35]. Thermal stability, photostability, and moisture sensitivity must be evaluated to establish proper handling and storage protocols [35]. Accelerated stability studies enable prediction of long-term stability and establishment of appropriate shelf life specifications.